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Compound of Interest

Compound Name: AF-DX-384

Cat. No.: B1662581 Get Quote

This in-depth guide provides a comprehensive technical overview of AF-DX 384, a pivotal

antagonist for muscarinic acetylcholine receptors. Designed for researchers, scientists, and

professionals in drug development, this document delves into the compound's chemical

architecture, pharmacological properties, and its application in experimental settings, offering a

synthesized perspective grounded in established scientific literature.

Introduction: The Significance of Muscarinic
Receptor Antagonism
The cholinergic system, and specifically muscarinic acetylcholine receptors (mAChRs),

represents a critical nexus in the regulation of a vast array of physiological and

pathophysiological processes. These G protein-coupled receptors are integral to functions

ranging from cognitive processes and motor control to autonomic regulation. The development

of selective antagonists for mAChR subtypes has been instrumental in dissecting the specific

roles of these receptors and holds significant therapeutic potential for a variety of disorders.

AF-DX 384 has emerged as a key pharmacological tool in this endeavor, offering notable

selectivity for M2 and M4 receptor subtypes. This guide will explore the multifaceted nature of

AF-DX 384, providing the technical foundation necessary for its effective utilization in research.

Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical nature is fundamental to its application in

research. This section details the structural and physical characteristics of AF-DX 384.
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Chemical Structure
AF-DX 384, a pyridobenzodiazepine derivative, possesses a complex molecular architecture

that dictates its interaction with target receptors.[1]

IUPAC Name: N-[2-[(2R)-2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-

b][1][2]benzodiazepine-11-carboxamide[1]

Synonyms: AFDX-384, BIBN-161[1][3]

Chemical Formula: C₂₇H₃₈N₆O₂[3]

Molecular Weight: 478.64 g/mol [3]

The structure of AF-DX 384 features a tricyclic benzodiazepine core, a piperidine ring, and a

dipropylamino group, all of which contribute to its binding affinity and selectivity.

Physicochemical Data Summary
A summary of the key physicochemical properties of AF-DX 384 is presented in the table

below, providing essential information for its handling and formulation in experimental settings.

Property Value Source

Molecular Formula C₂₇H₃₈N₆O₂ [3]

Molecular Weight 478.64 g/mol [3]

CAS Number 118290-27-0 [3]

SMILES

CCCN(CCC)C[C@H]1CCCCN

1CCNC(=O)N2C3=CC=CC=C

3C(=O)NC4=C2N=CC=C4

[1]

InChIKey
MZDYABXXPZNUCT-

OAQYLSRUSA-N
[3]

Solubility
Soluble to 50 mM in DMSO

and to 10 mM in ethanol.[4]
[4]

Storage Store at room temperature.[4] [4]
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Pharmacological Profile: A Selective Muscarinic
Antagonist
The utility of AF-DX 384 as a research tool is primarily defined by its pharmacological profile,

particularly its selectivity for specific muscarinic receptor subtypes.

Mechanism of Action
AF-DX 384 functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] This

means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate

the receptor, thereby blocking its downstream signaling. Its selectivity for M2 and M4 subtypes

makes it invaluable for studying the distinct physiological roles of these receptors.[3][5]

Receptor Binding Affinity
The binding affinity of AF-DX 384 for the five human muscarinic receptor subtypes (M1-M5) has

been well-characterized, demonstrating its preference for M2 and M4 receptors.

Receptor Subtype pKᵢ Kᵢ (nM) Source

M1 7.51 30.9 [4][6]

M2 8.22 6.03 [4][5][6]

M3 7.18 66.07 [4][6]

M4 8.00 10 [4][5][6]

M5 6.27 537.03 [4][6]

The (R)-(-) isomer of AF-DX 384 has been shown to have a 23-fold higher affinity for M2

receptors compared to its (S)-(+) enantiomer, highlighting the stereospecificity of its interaction.

[2]

In Vivo Effects and Applications
AF-DX 384 has been instrumental in elucidating the roles of M2 and M4 receptors in various

physiological and pathological contexts. Its primary applications include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://en.wikipedia.org/wiki/AFDX-384
https://en.wikipedia.org/wiki/AFDX-384
https://www.medchemexpress.com/af-dx-384.html
https://www.rndsystems.com/products/af-dx-384_1345
https://www.tocris.com/products/af-dx-384_1345
https://www.rndsystems.com/products/af-dx-384_1345
https://www.medchemexpress.com/af-dx-384.html
https://www.tocris.com/products/af-dx-384_1345
https://www.rndsystems.com/products/af-dx-384_1345
https://www.tocris.com/products/af-dx-384_1345
https://www.rndsystems.com/products/af-dx-384_1345
https://www.medchemexpress.com/af-dx-384.html
https://www.tocris.com/products/af-dx-384_1345
https://www.rndsystems.com/products/af-dx-384_1345
https://www.tocris.com/products/af-dx-384_1345
https://pubmed.ncbi.nlm.nih.gov/10732976/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuroscience Research: Used to map the distribution of M2 and M4 receptors in the brain

and to investigate their involvement in cognitive functions and neuropsychiatric disorders like

dementia and schizophrenia.[3] In animal models, AF-DX 384 has been shown to reverse

cognitive deficits in novel object recognition and passive avoidance tasks in aged rats and in

young rats with scopolamine-induced impairments.[5][7]

Cardiovascular Research: Due to the high expression of M2 receptors in the heart, AF-DX

384 has been used to study cardiac function.[8][9] However, its utility for in vivo brain studies

can be limited by low blood-brain barrier permeability and the presence of labeled

metabolites in the central nervous system.[8]

Experimental Protocols and Methodologies
The successful application of AF-DX 384 in research necessitates robust and well-defined

experimental protocols. This section provides a foundational methodology for a common

application: radioligand binding assays.

Radioligand Binding Assay for M2 Receptor
Characterization
This protocol outlines a general procedure for using radiolabeled AF-DX 384 (e.g., [³H]AF-DX

384) to characterize M2 muscarinic receptors in brain tissue homogenates.

Objective: To determine the binding affinity (K_d) and receptor density (B_max) of [³H]AF-DX

384 for M2 receptors.

Materials:

[³H]AF-DX 384 (specific activity will vary)

Brain tissue expressing M2 receptors (e.g., rat brainstem)[10]

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Non-specific binding control (e.g., 1 µM atropine)

Glass fiber filters
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Scintillation vials and cocktail

Liquid scintillation counter

Protocol:

Tissue Preparation: Homogenize the brain tissue in ice-cold binding buffer. Centrifuge the

homogenate and resuspend the pellet in fresh binding buffer to the desired protein

concentration.

Assay Setup: In a series of tubes, add a constant amount of tissue homogenate.

Saturation Binding: To determine K_d and B_max, add increasing concentrations of [³H]AF-

DX 384 to the tubes.

Non-specific Binding: For each concentration of radioligand, prepare a parallel set of tubes

containing an excess of a non-specific competitor (e.g., atropine) to determine non-specific

binding.

Incubation: Incubate all tubes at a specified temperature (e.g., room temperature) for a

duration sufficient to reach equilibrium.

Termination: Rapidly filter the contents of each tube through glass fiber filters to separate

bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound

radioactivity.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding at each radioligand concentration. Analyze the specific binding data using non-linear

regression (e.g., one-site binding hyperbola) to determine the K_d and B_max values.

Causality Behind Experimental Choices: The use of a non-specific competitor is crucial to

distinguish between the radioligand binding to the target receptor and its non-specific

association with other cellular components. Saturation binding experiments are essential for

quantifying the key parameters of receptor affinity and density.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a radioligand binding assay.
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Caption: Workflow for a radioligand binding assay using [³H]AF-DX 384.

Signaling Pathway Context: Muscarinic Receptor
Antagonism
AF-DX 384, by blocking M2 and M4 receptors, modulates specific intracellular signaling

cascades. M2 and M4 receptors typically couple to G_i/o proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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